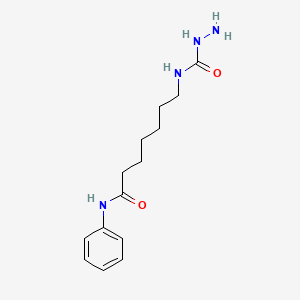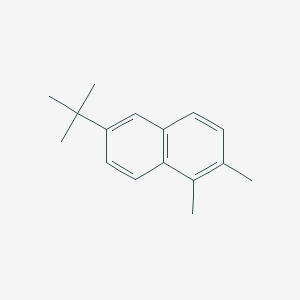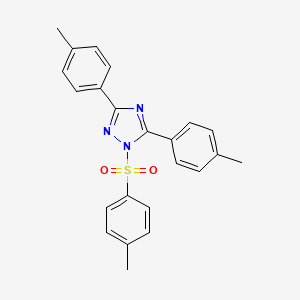![molecular formula C9H11NO2S B12518536 Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetonitrile,(tricyclo[22102,6]hept-3-ylsulfonyl)- is a chemical compound with the molecular formula C9H11NO2S It is known for its unique structure, which includes a tricycloheptane ring system attached to a sulfonyl group and an acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- typically involves the reaction of tricyclo[2.2.1.02,6]hept-3-ylsulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at room temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and consistent product quality.
化学反应分析
Types of Reactions
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the acetonitrile group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in dichloromethane solvent.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activity. The tricycloheptane ring system may contribute to the compound’s stability and binding affinity to its targets.
相似化合物的比较
Similar Compounds
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-: Unique due to its tricycloheptane ring system.
Acetonitrile,(cyclohexylsulfonyl)-: Lacks the tricycloheptane ring, resulting in different chemical properties.
Acetonitrile,(phenylsulfonyl)-: Contains a phenyl group instead of the tricycloheptane ring, leading to variations in reactivity and applications.
Uniqueness
Acetonitrile,(tricyclo[22102,6]hept-3-ylsulfonyl)- is unique due to its tricycloheptane ring system, which imparts distinct steric and electronic properties
属性
分子式 |
C9H11NO2S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC 名称 |
2-(3-tricyclo[2.2.1.02,6]heptanylsulfonyl)acetonitrile |
InChI |
InChI=1S/C9H11NO2S/c10-1-2-13(11,12)9-5-3-6-7(4-5)8(6)9/h5-9H,2-4H2 |
InChI 键 |
RDBKBXCNVIFDRV-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3C1C3C2S(=O)(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)





![1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B12518519.png)

![[RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)
